molecular formula C14H22N2OS B7925035 (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide

Cat. No.: B7925035
M. Wt: 266.40 g/mol
InChI Key: HKLVSPIVSHUHBT-NSHDSACASA-N
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Description

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral amide compound featuring an (S)-configured amino group, an isopropyl substituent on the amide nitrogen, and a 4-methylsulfanyl-benzyl moiety. This compound is structurally related to several analogs with variations in the benzyl substituent and nitrogen-bound alkyl groups, which are critical for structure-activity relationship (SAR) studies in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-10(2)16(14(17)11(3)15)9-12-5-7-13(18-4)8-6-12/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLVSPIVSHUHBT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)SC)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfanyl-benzyl chloride, isopropylamine, and (S)-2-amino-propionic acid.

    Formation of Intermediate: The 4-methylsulfanyl-benzyl chloride is reacted with isopropylamine to form N-isopropyl-N-(4-methylsulfanyl-benzyl)amine.

    Coupling Reaction: The intermediate is then coupled with (S)-2-amino-propionic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name (CAS) Benzyl Substituent (R) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide 4-SMe Isopropyl C14H22N2OS 282.4 High lipophilicity; sulfur-mediated metabolic stability
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide (153117-08-9) 4-OCH3 Isopropyl C14H22N2O2 262.3 Electron-donating methoxy group; moderate polarity
(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide (1016698-16-0) 4-CH3 Cyclopropyl C14H20N2O 244.3 Rigid cyclopropyl group; reduced steric bulk
(S)-2-Amino-N-(4-chloro-benzyl)-propionamide (2061996-79-8) 4-Cl - C10H13ClN2O 212.7 Electron-withdrawing chloro group; enhanced reactivity
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide (1354002-42-8) Cyclohexyl-benzyl Cyclohexyl C19H29N3O 315.5 Extended conformation; potential for multi-target interactions

Key Observations

Electronic Effects: The 4-SMe group in the target compound provides moderate electron-donating effects (via sulfur’s +M effect) and increased lipophilicity compared to the 4-OCH3 analog, which has stronger electron donation through resonance .

Steric and Conformational Differences :

  • Replacing isopropyl (target compound) with cyclopropyl () reduces steric bulk and introduces ring strain, which may alter binding pocket accessibility in biological targets .
  • The cyclohexyl-benzyl analog () adopts a more rigid, three-dimensional structure, likely influencing selectivity in receptor binding .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2OS
  • Molecular Weight : 272.39 g/mol
  • Structure : The compound features an isopropyl group and a 4-methylsulfanyl-benzyl substituent attached to a propionamide backbone.

Biological Activity Overview

This compound exhibits potential as a modulator of enzyme functions, which is critical for various biological pathways. Its structural characteristics suggest that it may interact with specific biological targets, influencing their activity.

Key Biological Activities

  • Enzyme Modulation :
    • The compound has been studied for its ability to modulate enzyme functions, which can lead to significant effects on metabolic pathways.
    • Interaction studies indicate that it may bind to various enzymes, thereby altering their activity and potentially providing therapeutic benefits in disease contexts.
  • Anticancer Potential :
    • Research has indicated that compounds with similar structures can exhibit anticancer properties by targeting specific kinases involved in cell proliferation and survival.
    • For instance, the Polo-like kinase 1 (Plk1) has been identified as a target for inhibitors derived from similar scaffolds, suggesting a pathway for further exploration of this compound in cancer therapy .
  • Antimicrobial Activity :
    • There is emerging interest in the antimicrobial properties of compounds related to this compound, particularly in inhibiting bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting essential bacterial enzymes .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Binding Affinity : The compound may exhibit high binding affinity to specific receptors or enzymes, leading to modulation of their activity.
  • Inhibition of Protein-Protein Interactions : Similar compounds have been shown to disrupt interactions between proteins involved in critical signaling pathways, which could be a potential mechanism for its anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique features and potential applications of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructure FeaturesUnique Aspects
2-Amino-n-isopropylbenzamideContains an isopropyl group and an amino groupLacks the 4-methylsulfanyl substituent
N-(4-Methylsulfanyl)benzamideBenzamide structure with a methylsulfanyl groupDoes not contain the propionamide moiety
N-Isopropyl-3-(4-methylthio)anilineAniline derivative with methylthio substitutionDifferent functional groups affecting reactivity

This table illustrates how the unique combination of functional groups in this compound may influence its biological activity compared to related compounds.

Case Studies and Research Findings

Recent studies have focused on exploring the biological activities of compounds similar to this compound:

  • A study identified new inhibitors targeting Plk1 using scaffolds that share similarities with this compound, demonstrating significant anticancer activity .
  • Research into benzothiazole derivatives has shown promising antibacterial activity against various pathogens, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents .

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